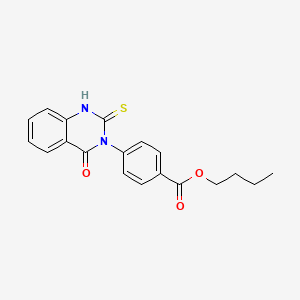
butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoate is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isothiocyanates under basic conditions.
Introduction of the Butyl Ester Group: The butyl ester group can be introduced via esterification of the carboxylic acid group with butanol in the presence of a strong acid catalyst like sulfuric acid.
Final Assembly: The final compound is obtained by coupling the quinazolinone core with the benzoate moiety under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Quinazolinone derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicine, this compound could be explored for its potential use in drug development. Its biological activity might make it a candidate for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoate would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
4-oxo-2-thioxo-1,4-dihydroquinazoline: A core structure similar to the compound , often used in the synthesis of various derivatives.
Butyl benzoate: A simpler ester that shares the butyl ester group with the compound .
Uniqueness
Butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)benzoate is unique due to the combination of the quinazolinone core with the butyl ester and benzoate moieties. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
属性
分子式 |
C19H18N2O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
butyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate |
InChI |
InChI=1S/C19H18N2O3S/c1-2-3-12-24-18(23)13-8-10-14(11-9-13)21-17(22)15-6-4-5-7-16(15)20-19(21)25/h4-11H,2-3,12H2,1H3,(H,20,25) |
InChI 键 |
NWEGULRUTZHSRY-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B14113080.png)
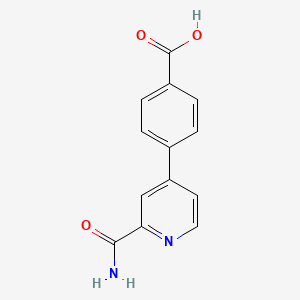
![2-Butenamide, N,N-dimethyl-4-[[2-[[5-[(1Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenyl-1-buten-1-yl]-2-pyridinyl]oxy]ethyl]amino]-, (2E)-](/img/structure/B14113085.png)
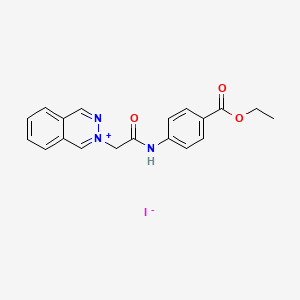
![3-Hydroxy-2-[(5-nitro-1,3-thiazol-2-yl)iminomethyl]inden-1-one](/img/structure/B14113096.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B14113103.png)
![3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylazepan-2-one](/img/structure/B14113109.png)
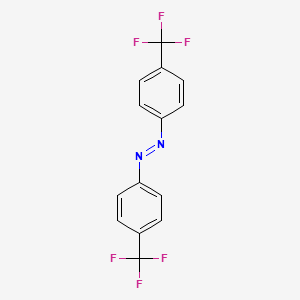
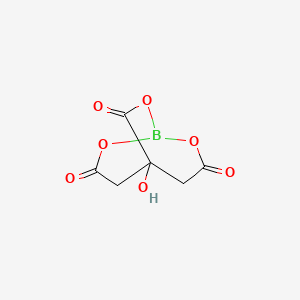
![Diazanium;[3-hydroxy-2-(octadec-9-enoylamino)propyl] phosphate](/img/structure/B14113125.png)
![1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B14113126.png)
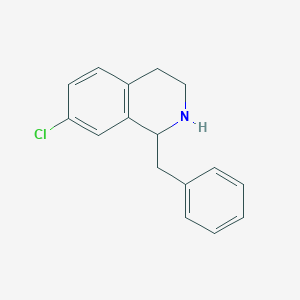
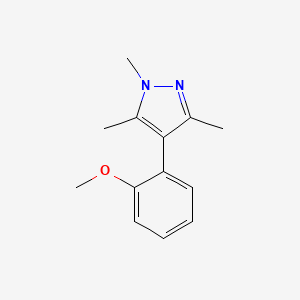
![7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14113133.png)
